GSK926 was identified and developed by GlaxoSmithKline as part of a broader effort to discover selective inhibitors of EZH2. It falls under the classification of small molecule inhibitors and is categorized specifically as a histone methyltransferase inhibitor. Its mechanism involves competitive inhibition with the cofactor S-adenosylmethionine (SAM), which is essential for the enzymatic activity of EZH2 .
The synthesis of GSK926 involves several key steps that utilize advanced organic chemistry techniques. The process begins with the preparation of specific intermediates that undergo various transformations to yield the final compound.
Methods and Technical Details:
The synthesis process has been optimized for yield and purity, although specific yields for each step are often not disclosed in literature.
GSK926 possesses a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with biological targets.
Structure Data:
GSK926 undergoes specific chemical reactions that are crucial for its activity as an EZH2 inhibitor.
Reactions and Technical Details:
The mechanism by which GSK926 exerts its effects involves competitive inhibition at the active site of EZH2.
Process and Data:
Understanding the physical and chemical properties of GSK926 is essential for its application in research and potential therapeutic use.
Physical Properties:
Chemical Properties:
GSK926 has significant scientific uses primarily within cancer research.
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3